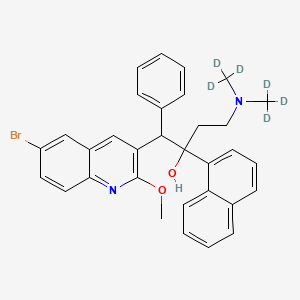
Bedaquiline-d6 (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-Bedaquiline-d6 is a deuterated form of bedaquiline, an antibiotic used to treat multidrug-resistant tuberculosis. The “d6” indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can help in studying the pharmacokinetics and metabolic pathways of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Bedaquiline-d6 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the quinoline core: This is typically achieved through a series of condensation and cyclization reactions.
Introduction of the deuterium atoms: This can be done using deuterated reagents or by hydrogen-deuterium exchange reactions under specific conditions.
Final coupling reactions: These steps involve coupling the quinoline core with other molecular fragments to form the final product.
Industrial Production Methods
Industrial production of (Rac)-Bedaquiline-d6 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: To maximize yield and purity.
Use of continuous flow reactors: For better control over reaction parameters.
Purification steps: Including crystallization and chromatography to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-Bedaquiline-d6 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxide.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline.
Substitution: Halogenation and other substitution reactions can modify the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Halogenating agents: Such as N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further studied for their pharmacological properties.
Applications De Recherche Scientifique
(Rac)-Bedaquiline-d6 has several scientific research applications:
Pharmacokinetic studies: The deuterium atoms help in tracing the metabolic pathways of the drug.
Drug interaction studies: Understanding how (Rac)-Bedaquiline-d6 interacts with other drugs.
Mechanistic studies: Investigating the mechanism of action of bedaquiline.
Isotope effect studies: Studying the kinetic isotope effect in biological systems.
Mécanisme D'action
(Rac)-Bedaquiline-d6 exerts its effects by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the bacteria’s energy production. By inhibiting ATP synthase, (Rac)-Bedaquiline-d6 effectively starves the bacteria of energy, leading to its death. The molecular targets include the c subunit of ATP synthase, and the pathways involved are related to cellular respiration and energy metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bedaquiline: The non-deuterated form.
Delamanid: Another drug used to treat multidrug-resistant tuberculosis.
Pretomanid: A newer drug with a similar mechanism of action.
Uniqueness
(Rac)-Bedaquiline-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful for detailed pharmacokinetic and metabolic studies. This isotopic labeling helps in distinguishing the drug from its metabolites and provides insights into its metabolic stability and pathways.
Propriétés
Formule moléculaire |
C32H31BrN2O2 |
|---|---|
Poids moléculaire |
561.5 g/mol |
Nom IUPAC |
4-[bis(trideuteriomethyl)amino]-1-(6-bromo-2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/i1D3,2D3 |
Clé InChI |
QUIJNHUBAXPXFS-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O)C([2H])([2H])[2H] |
SMILES canonique |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


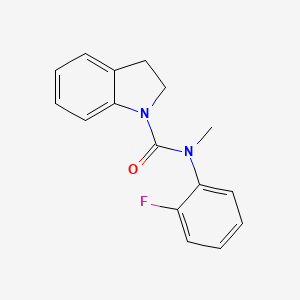
![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)

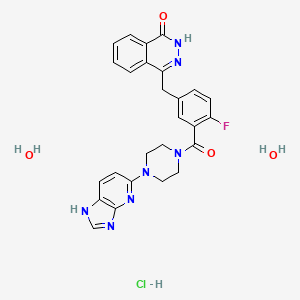
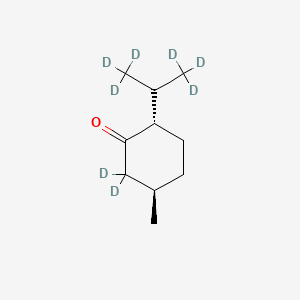


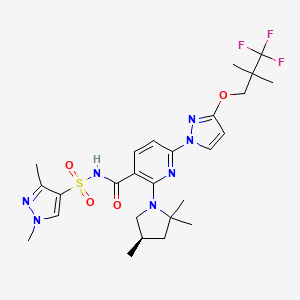
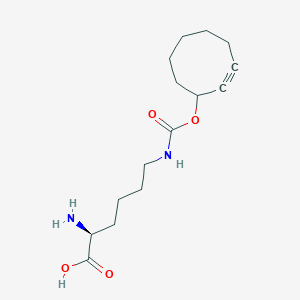
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)

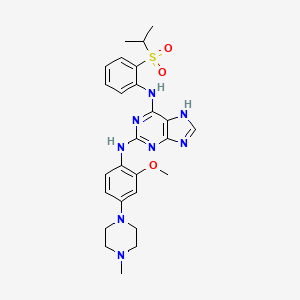
![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)
![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)
